REACTION_CXSMILES
|
[Br-:1].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:22][C:23]1[CH:24]=[N:25][C:26]2[C:31]([C:32]=1O)=[CH:30][C:29]([O:34][CH3:35])=[C:28]([O:36][CH3:37])[CH:27]=2>C(#N)C>[Br:1][C:32]1[C:31]2[C:26](=[CH:27][C:28]([O:36][CH3:37])=[C:29]([O:34][CH3:35])[CH:30]=2)[N:25]=[CH:24][C:23]=1[Cl:22] |f:0.1.2|
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Name
|
|
Quantity
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19 g
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Type
|
reactant
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC2=CC(=C(C=C2C1O)OC)OC
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Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
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Details
|
with stirring and at a temperature in the region of 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was heated at about 80° C. for 8.25 hours
|
Duration
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8.25 h
|
Type
|
TEMPERATURE
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Details
|
After cooling to a temperature in the region of 20° C.
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=NC2=CC(=C(C=C12)OC)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |